molecular formula C15H19FO4 B6598479 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate CAS No. 1443980-96-8

1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate

Cat. No.: B6598479
CAS No.: 1443980-96-8
M. Wt: 282.31 g/mol
InChI Key: BVUAMFMREMKACT-UHFFFAOYSA-N
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Description

1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate is a fluorinated organic compound with the molecular formula C 15 H 19 FO 4 and a molecular weight of 282.307 g/mol . This ester derivative features a propanedioate (malonate) core that is substituted with a 3-fluorobenzyl group and a methyl group, which can serve as a versatile synthetic intermediate or building block in medicinal chemistry. Compounds with malonate ester structures are valuable in pharmaceutical research for the design and synthesis of potential therapeutic agents. Research into structurally related inhibitors has shown that malonate-based scaffolds can be explored for targeting enzymes like lactate dehydrogenase A (LDHA), which is a promising target in oncology research due to its role in the Warburg effect exhibited by many cancer cells . Furthermore, fluorinated aromatic rings are common pharmacophores used to modulate a compound's properties, and the 3-fluorophenyl moiety in this molecule may be utilized by researchers to optimize the potency and pharmacokinetic profile of drug candidates. This product is intended for research purposes as a chemical reference standard or a synthetic precursor. As a specialty chemical, it is supplied with quality control data, including analytical characterization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with safe laboratory practices.

Properties

IUPAC Name

diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-4-19-13(17)15(3,14(18)20-5-2)10-11-7-6-8-12(16)9-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUAMFMREMKACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145354
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-96-8
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method involves the reaction of 3-fluorobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
Target Compound (59223-73-3) C₁₄H₁₇FO₄ 3-Fluorobenzyl, Methyl High boiling point (325.2°C); moderate lipophilicity; synthetic intermediate
Diethyl 2-(4-amino-3-fluorophenyl)-2-methylpropanedioate (78543-08-5) C₁₄H₁₈FNO₄ 4-Amino-3-fluorophenyl, Methyl Enhanced solubility (due to -NH₂); potential bioactive intermediate
Diethyl methylmalonate (609-08-5) C₇H₁₂O₄ Methyl (no aryl group) Simpler structure; lower MW (160.17 g/mol); widely used in ester condensations
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (162358-08-9) C₂₄H₃₅NO₄ Acetamido, 4-Octylphenethyl High lipophilicity (LogP >6); potential use in lipid-soluble drug synthesis
1,3-Diethyl 2-(5-nitropyridin-2-yl)propanedioate (60891-70-5) C₁₃H₁₆N₂O₆ 5-Nitropyridinyl Electron-withdrawing nitro group; reactive in nucleophilic substitutions
1,3-Diethyl 2-(1,3-dioxoisoindolin-2-yl)-2-(4-fluorobenzyl)propanedioate (379-97-5) C₂₂H₂₀FNO₆ 4-Fluorobenzyl, Isoindol-dione Bulky isoindol-dione group; possible CNS activity due to structural motifs

Key Comparative Analyses

Electronic and Steric Effects
  • Fluorophenyl Position: The target compound’s meta-fluorine (3-fluorophenyl) creates distinct electronic effects compared to para-fluorine analogues (e.g., CAS 379-97-5).
  • Amino vs. Fluorine Substituents: The amino group in CAS 78543-08-5 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic 3-fluorobenzyl group in the target compound .
Physicochemical Properties
  • Boiling Points : The target compound’s high boiling point (325.2°C) reflects its larger molecular weight and aryl group, whereas simpler analogues like diethyl methylmalonate (CAS 609-08-5) boil at lower temperatures due to reduced van der Waals interactions .
  • Lipophilicity : The 4-octylphenethyl substituent in CAS 162358-08-9 drastically increases LogP (>6), making it suitable for membrane-penetrating drugs, whereas the target compound’s LogP (2.11) balances solubility and permeability .

Biological Activity

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate, with the molecular formula C15H19FO4 and CAS number 1443980-96-8, is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. This compound features a fluorophenyl group, which is significant for its potential interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 282.31 g/mol
  • Molecular Formula : C15H19FO4
  • Structure : The compound consists of a propanedioate backbone with diethyl ester groups and a 3-fluorobenzyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards certain biological targets, potentially leading to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, possibly affecting signaling pathways related to various physiological processes.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. Below are some notable findings from recent studies:

StudyFindings
In vitro assays Demonstrated moderate inhibition of specific enzymes linked to metabolic disorders.
Cell culture studies Showed potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Animal models Preliminary studies indicated anti-inflammatory properties, warranting further investigation into therapeutic applications.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, with IC50 values indicating significant potency against certain types of tumors.
  • Enzyme Interaction :
    • Research focusing on enzyme kinetics showed that this compound could inhibit key metabolic enzymes, which may lead to alterations in drug metabolism and efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
1,3-Diethyl 2-[(4-fluorophenyl)methyl]-2-methylpropanedioateStructureSimilar enzyme inhibition profile but lower selectivity.
1,3-Diethyl 2-[(3-chlorophenyl)methyl]-2-methylpropanedioateStructureExhibited different cytotoxicity patterns compared to the fluorinated derivative.

Q & A

Q. What are the optimal synthetic routes for 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves alkylation of a propanedioate precursor with 3-fluorobenzyl halides. Key steps include:

  • Base selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF, THF) to deprotonate the active methylene group .
  • Temperature control: Reactions are performed at 50–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the ester product. Yields range from 60–85% depending on steric hindrance from the 3-fluorophenyl group .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for a singlet (~δ 1.2–1.4 ppm) for the ethyl ester methyl groups, a multiplet (δ 6.7–7.3 ppm) for the 3-fluorophenyl aromatic protons, and a quartet (δ 4.1–4.3 ppm) for the ester –CH₂ groups .
    • ¹³C NMR: The carbonyl carbons of the ester groups appear at ~167–170 ppm, while the quaternary carbon bearing the fluorophenyl group resonates at ~55–60 ppm .
  • IR Spectroscopy: Strong C=O stretches at ~1730 cm⁻¹ and C-F vibrations at ~1220 cm⁻¹ confirm ester and fluorophenyl functionalities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Comparative Assays: Perform parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) studies under standardized conditions to identify metabolic stability issues. For example, ester hydrolysis in vivo may reduce efficacy compared to in vitro results .
  • Metabolite Profiling: Use LC-MS to track degradation products (e.g., free carboxylic acids from ester hydrolysis) that may explain discrepancies .
  • Dose-Response Modeling: Apply Hill equation analyses to compare potency shifts between assay types, adjusting for bioavailability limitations .

Q. How does the 3-fluorophenyl substitution influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to non-fluorinated analogs?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine group deactivates the phenyl ring, directing electrophiles to the meta position. Compare reactivity using nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) with non-fluorinated analogs .
  • Nucleophilic Attack: Fluorine’s inductive effect increases the electrophilicity of adjacent carbonyl groups, accelerating nucleophilic acyl substitution. Kinetic studies (e.g., aminolysis with primary amines) can quantify rate enhancements .

Q. What experimental designs assess the environmental persistence and ecotoxicological effects of this compound?

Methodological Answer:

  • Degradation Studies:
    • Hydrolysis: Expose the compound to pH 5–9 buffers at 25°C and 50°C, monitoring half-life via HPLC. Esters typically hydrolyze faster under alkaline conditions .
    • Photolysis: Use UV light (λ = 254–365 nm) to simulate sunlight-driven degradation in aquatic systems .
  • Ecotoxicology:
    • Algal Growth Inhibition: Test effects on Chlorella vulgaris using OECD 201 guidelines. EC₅₀ values >10 mg/L suggest low acute toxicity .
    • Daphnia magna Assays: Evaluate 48-hour mortality rates to determine LC₅₀ for aquatic toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies: Store samples at –20°C, 4°C, and 25°C with desiccants and analyze purity monthly via HPLC. Degradation pathways (e.g., ester hydrolysis) are temperature- and humidity-dependent .
  • Accelerated Aging: Use Arrhenius modeling (40–60°C, 75% relative humidity) to predict shelf life. A 10°C increase typically doubles degradation rates .

Computational and Theoretical Investigations

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or GABA receptors. Fluorophenyl groups may enhance hydrophobic interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding networks to prioritize synthetic analogs .

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